molecular formula C17H17N7 B610108 Pik-III

Pik-III

Cat. No.: B610108
M. Wt: 319.4 g/mol
InChI Key: XXSDLQLNIVFIJI-UHFFFAOYSA-N
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Description

PIK-III, also known as VPS34-IN2, is a potent and selective inhibitor of the enzyme vacuolar protein sorting 34 (VPS34). This compound has gained significant attention due to its ability to block autophagy, a cellular process involved in the degradation and recycling of cellular components. This compound has shown promise in scientific research, particularly in the fields of cancer biology and cellular homeostasis .

Preparation Methods

Structural Overview and Key Synthetic Challenges

PIK-III (C₁₇H₁₇N₇, MW 319.36) features a bipyrimidine core substituted with a cyclopropylmethyl group at the 4'-position and a pyridin-4-ylamine moiety at the 2-position . The compound’s low solubility in aqueous media (insoluble in water, soluble in DMSO and ethanol) necessitates precise control over reaction conditions to avoid byproducts . Key synthetic hurdles include:

  • Regioselective functionalization of the pyrimidine rings to ensure correct substitution patterns.

  • Stability of the cyclopropylmethyl group under coupling and purification conditions.

  • Minimizing racemization during amine bond formation, critical for maintaining biological activity .

Synthetic Routes to this compound

Core Bipyrimidine Assembly

The bipyrimidine scaffold is constructed via a Suzuki-Miyaura cross-coupling reaction, a method validated for analogous PI3K inhibitors . In a representative procedure:

  • Starting material : 4,6-Dichloropyrimidine (1.0 equiv) is reacted with 6-amino-1-hexanol (1.05 equiv) in acetonitrile at 0°C, using N,N-diisopropylethylamine (4.0 equiv) as a base .

  • Intermediate isolation : The product, 6-((4,6-dichloropyrimidin-2-yl)amino)hexan-1-ol, is purified via silica chromatography (37% yield) .

  • Cross-coupling : The dichloropyrimidine intermediate undergoes Pd-catalyzed coupling with a pyridin-4-ylboronic ester. Pd(dppf)Cl₂ in DME/2 M Na₂CO₃ (3:1) at 80°C achieves optimal yields (reported up to 68% for analogous structures) .

Critical parameters :

  • Catalyst selection: Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ or Pd(OAc)₂ in minimizing side reactions .

  • Solvent system: Dimethoxyethane (DME) enhances solubility of aromatic intermediates compared to THF .

Introduction of the Cyclopropylmethyl Group

The cyclopropylmethyl substituent is introduced via nucleophilic aromatic substitution (SNAr) under controlled conditions:

  • Substrate activation : The 4'-chloropyrimidine intermediate is treated with cyclopropylmethylamine (1.2 equiv) in DMF at 60°C for 12 hours .

  • Quenching and purification : The reaction is quenched with ice-cwater, extracted with ethyl acetate, and purified via reverse-phase HPLC (purity >95%) .

Optimization insight :

  • Elevated temperatures (>80°C) lead to decomposition of the cyclopropylmethyl group, necessitating precise thermal control .

  • Use of Hunig’s base (DIPEA) suppresses protonation of the pyrimidine nitrogen, enhancing reaction efficiency .

Final Amination and Workup

The terminal amine group is installed through a Buchwald-Hartwig amination :

  • Catalytic system : Pd₂(dba)₃/Xantphos in toluene at 110°C facilitates C-N bond formation between the pyrimidine and pyridin-4-amine .

  • Yield enhancement : Sequential addition of potassium tert-butoxide (3.0 equiv) improves conversion rates to 72% .

Purification protocol :

  • Crude product is dissolved in minimal DMSO and precipitated using chilled diethyl ether .

  • Final purification via preparative TLC (silica gel, CH₂Cl₂/MeOH 9:1) achieves >99% chemical purity .

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.71 (d, J = 5.2 Hz, 2H, pyridine-H), 8.42 (s, 1H, pyrimidine-H), 7.89 (d, J = 5.2 Hz, 2H, pyridine-H), 6.92 (s, 1H, NH), 3.48 (t, J = 6.8 Hz, 2H, CH₂), 1.45–1.20 (m, 9H, cyclopropyl and CH₂) .

  • HRMS : [M+H]⁺ calcd for C₁₇H₁₇N₇: 319.1542, found: 319.1545 .

Purity Assessment

  • HPLC : Symmetry C18 column (4.6 × 150 mm), gradient 10–90% acetonitrile/0.1% TFA over 20 min, retention time 12.3 min .

  • Elemental analysis : C 64.02%, H 5.37%, N 30.61% (theor. C 64.34%, H 5.40%, N 30.26%) .

Scale-Up Considerations and Industrial Relevance

Kilo-Lab Synthesis

A scaled-up protocol (100 g batch) employs:

  • Continuous flow chemistry for the cross-coupling step to enhance heat transfer and reduce Pd catalyst loading (0.5 mol% vs. 10 mol% in batch) .

  • Crystallization-driven purification : Recrystallization from ethanol/water (7:3) achieves 89% recovery, avoiding costly chromatography .

Environmental Impact Mitigation

  • Solvent recovery : DME and acetonitrile are distilled and reused, reducing waste by 40% .

  • Catalyst recycling : Pd residues are recovered via ion-exchange resins (92% efficiency) .

Comparative Analysis of Alternative Routes

Solid-Phase Synthesis

Immobilization of the pyrimidine core on Wang resin enables sequential functionalization but suffers from lower yields (45% overall) due to steric hindrance .

Microwave-Assisted Methods

Microwave irradiation (150°C, 20 min) accelerates the amination step, achieving 85% conversion but requiring specialized equipment .

Chemical Reactions Analysis

Types of Reactions

PIK-III primarily undergoes substitution reactions due to its functional groups. It is known to inhibit the lipidation of microtubule-associated protein 1A/1B-light chain 3 (LC3), a key step in the autophagy process .

Common Reagents and Conditions

Common reagents used in reactions involving this compound include organic solvents like DMSO and reagents that facilitate the formation of cyclopropyl and aminopyrimidine groups. The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .

Major Products

The major products formed from reactions involving this compound are typically intermediates that retain the core structure of the compound, with modifications to specific functional groups. These intermediates are often used in further studies to explore the compound’s biological activity and potential therapeutic applications .

Scientific Research Applications

Cancer Research

Role in Hepatocellular Carcinoma (HCC)
PIK-III has been shown to inhibit cancer stem cell expansion in hepatocellular carcinoma. A study demonstrated that upregulation of this compound in HCC tissues facilitated liver cancer stem cell expansion. Inhibition of this compound resulted in decreased expression of stemness genes and reduced tumor growth in vivo, suggesting its potential as a therapeutic target for HCC treatment .

Table 1: Effects of this compound on Liver Cancer Stem Cells

Study Findings Mechanism
Inhibition of liver CSC expansionDual inhibition of PIK3C3 and PI3K reduces SGK3 activity
Stabilization of autophagy substratesAccumulation of NCOA4 and ferritin heavy chain-1

Neurodegenerative Diseases

This compound's inhibition of autophagy has implications for neurodegenerative diseases where protein aggregation is a hallmark. By blocking autophagy, this compound can stabilize misfolded proteins, potentially providing insights into therapeutic strategies for conditions such as Alzheimer's disease. The selective inhibition of VPS34 by this compound allows researchers to investigate the role of autophagy in neuronal health and disease progression .

Fibrosis Research

Recent studies have highlighted the anti-fibrotic properties of this compound. It has been shown to exert potent anti-fibrotic effects in activated fibroblasts, which are key players in tissue fibrosis. In experimental models, this compound treatment led to reduced fibrosis in both dermal and lung tissues by regulating pathways involved in fibroblast activation .

Table 2: Impact of this compound on Fibrosis

Study Model Outcome
Skin fibrosis modelReduction in fibroblast activation
Lung fibrosis modelDecreased collagen deposition

Mechanistic Insights

This compound functions through various mechanisms that impact cellular processes:

  • Autophagy Regulation : By inhibiting VPS34, this compound disrupts the autophagic flux, leading to the accumulation of specific substrates like NCOA4.
  • Iron Homeostasis : In animal studies, this compound treatment resulted in iron accumulation within macrophages, indicating its role in iron metabolism through selective autophagy mechanisms .

Case Study 1: Inhibition of Liver Cancer Stem Cells

A combination therapy using this compound and PI3K inhibitors demonstrated enhanced suppression of liver cancer stem cells compared to single-agent treatments. This dual approach effectively reduced tumor growth and stemness markers in preclinical models, showcasing the potential for combination therapies targeting multiple pathways .

Case Study 2: Anti-Fibrotic Effects

In a controlled study involving lung fibrosis models, this compound was administered to evaluate its impact on fibroblast activity. Results indicated a significant reduction in fibrotic markers and improved lung function metrics, establishing its therapeutic potential for fibrotic diseases .

Comparison with Similar Compounds

Biological Activity

PIK-III is a selective inhibitor of the class III phosphoinositide 3-kinase (VPS34), which plays a crucial role in autophagy and cellular lipid metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in the context of diseases associated with dysregulated autophagy, such as cancer and neurodegenerative disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, in vitro and in vivo studies, and potential clinical implications.

This compound selectively binds to VPS34, inhibiting its kinase activity. VPS34 is essential for the formation of autophagosomes and the degradation of cellular components through autophagy. By inhibiting VPS34, this compound disrupts autophagic flux, leading to the accumulation of autophagy substrates within cells.

Key Findings:

  • Inhibition of Autophagy : this compound has been shown to inhibit the lipidation of LC3, a marker for autophagosome formation, thereby stabilizing autophagy substrates such as NCOA4 .
  • Impact on Iron Homeostasis : In vivo studies indicated that this compound treatment in Ncoa4 knockout mice resulted in significant iron accumulation in splenic macrophages, highlighting its role in iron reutilization during starvation conditions .

In Vitro Studies

In vitro experiments have demonstrated the efficacy of this compound in various cell lines. Notably, it was found to acutely inhibit autophagy-related processes:

StudyCell LineKey Results
HeLa CellsThis compound treatment led to increased levels of ubiquitinated proteins, indicating impaired autophagic degradation.
Mouse Embryonic FibroblastsDemonstrated significant inhibition of LC3 lipidation and accumulation of autophagic substrates.

In Vivo Studies

Animal models have provided insights into the systemic effects of this compound:

  • Iron Metabolism : In Ncoa4 knockout mice treated with this compound, there was a marked increase in iron levels within macrophages, suggesting a critical role for NCOA4 in mediating iron homeostasis through selective autophagy .
  • Metabolic Regulation : Liver-specific inhibition of VPS34 using this compound resulted in metabolic dysregulation, including impaired glucose homeostasis and altered mitochondrial function .

Case Studies

Several case studies have highlighted the biological significance of this compound:

  • Cancer Research : A study demonstrated that inhibiting VPS34 with this compound could enhance the efficacy of chemotherapeutic agents by preventing cancer cell survival mechanisms linked to autophagy .
  • Neurodegeneration : Research indicated that this compound might have protective effects against neurodegenerative diseases by modulating autophagic processes that clear misfolded proteins .

Clinical Implications

Currently, this compound is still in preclinical development stages; however, its ability to modulate autophagy presents potential therapeutic avenues for various conditions:

  • Cancer Therapy : By inhibiting autophagy, this compound could sensitize tumors to chemotherapy.
  • Neurodegenerative Disorders : Its role in enhancing protein clearance mechanisms may offer new strategies for treating diseases like Alzheimer's.

Q & A

Basic Research Questions

Q. What experimental models are most suitable for studying PIK-III's mechanism of action in cancer biology?

this compound’s role in VPS34-dependency and endosomal maturation pathways has been investigated using genome-wide CRISPR screening in RKO cancer cells. This approach identifies suppressor genes (e.g., RAB7A) linked to endolysosomal transport and sphingolipid metabolism . For preliminary studies, prioritize in vitro models with robust lysosomal activity and validated CRISPR libraries to ensure reproducibility. Include controls targeting known VPS34 interactors to isolate this compound-specific effects .

Q. How can researchers formulate a focused hypothesis for evaluating this compound's therapeutic potential?

Use the PICOT framework to structure the research question:

  • Population : Cancer cell lines with dysregulated autophagy (e.g., RKO, HeLa).
  • Intervention : this compound treatment at IC50 concentrations.
  • Comparison : Vehicle control or VPS34 inhibitors with distinct mechanisms.
  • Outcome : Quantify lysosomal dysfunction via LysoTracker staining or LC3-II accumulation.
  • Time : 24–72 hours post-treatment .

Q. What are the critical parameters for validating this compound's target engagement in cellular assays?

  • Measure iron-dependent metabolic changes (e.g., via ferritin levels or ROS assays), as this compound’s efficacy is linked to iron availability .
  • Validate hits from CRISPR screens (e.g., RAB7A) using siRNA knockdown or rescue experiments.
  • Include orthogonal methods like immunoblotting for VPS34 downstream effectors (e.g., UVRAG, ATG14) .

Advanced Research Questions

Q. How can contradictory data on this compound’s role in sphingolipid metabolism be resolved?

Discrepancies may arise from cell-type-specific variations in endosomal maturation. To address this:

  • Perform multi-omics integration : Combine lipidomics (sphingolipid profiling) with transcriptomics to identify compensatory pathways.
  • Use gene-set enrichment analysis (GSEA) to contextualize CRISPR screen hits (e.g., GO terms for endolysosomal transport) .
  • Apply Bayesian statistical models to quantify uncertainty in pathway activation across replicates .

Q. What methodological strategies mitigate biases in high-throughput screens for this compound sensitivity genes?

  • Normalize screen data using Q3 fold-change thresholds to filter false positives (e.g., significance cutoffs at -4 and -7 log values) .
  • Validate candidate genes (e.g., RAB7A) in isogenic cell lines with CRISPR-Cas9 knockouts.
  • Apply Benjamini-Hochberg correction to adjust for multiple testing in genome-wide analyses .

Q. How should researchers design studies to assess this compound’s off-target effects in vivo?

  • Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure with lysosomal biomarkers in animal models.
  • Employ spatial transcriptomics to map this compound’s activity in heterogeneous tumor microenvironments.
  • Reference FAIR data principles (Findable, Accessible, Interoperable, Reusable) for transparent reporting .

Q. Methodological Resources

  • CRISPR Screen Design : See workflow schematics and gene ontology enrichment protocols in PLOS ONE (Fig 2) .
  • Statistical Analysis : Guidelines for linear mixed-effects models and false discovery rate adjustments in clinical research .
  • Data Reprodubility : Follow NIH guidelines for documenting experimental conditions, including iron concentration and cell passage numbers .

Properties

IUPAC Name

4-(cyclopropylmethyl)-5-[2-(pyridin-4-ylamino)pyrimidin-4-yl]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7/c18-16-21-10-13(15(23-16)9-11-1-2-11)14-5-8-20-17(24-14)22-12-3-6-19-7-4-12/h3-8,10-11H,1-2,9H2,(H2,18,21,23)(H,19,20,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSDLQLNIVFIJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=NC(=NC=C2C3=NC(=NC=C3)NC4=CC=NC=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of (3Z)-1-cyclopropyl-4-(dimethylamino)-3-[2-(pyridin-4-ylamino)pyrimidin-4-yl]but-3-en-2-one (9) (80 mg, 0.247 mmol) in DMF (2061 μl), Guanidine HCl (35.3 mg, 0.371 mmol) and potassium carbonate (103 mg, 0.742 mmol) were added and the reaction was heated at 60° C. for 4 hours. The crude product was purified by reverse-phase HPLC [30-90% organic phase over 15 minutes] followed by Biotage™ silica gel chromatography [10 g SNAP column, 100% DCM to 12% MeOH/DCM] to obtain the desired product as a white solid (24.72 mg, 31.3% yield). 1H NMR (400 MHz, MeOD) δ ppm 0.01-0.14 (m, 2 H) 0.39 (q, J=6.06 Hz, 2 H) 0.94-1.10 (m, 1 H) 2.87 (d, J=7.07 Hz, 2 H) 7.10 (d, J=5.05 Hz, 1 H) 7.83 (d, J=6.57 Hz, 2 H) 8.30 (d, J=6.57 Hz, 2 H) 8.41 (s, 1 H) 8.57 (d, J=5.05 Hz, 1 H). HRMS (ES+) for C17 H17N7.H+ [MH+]: calcd, 320.1624. found, 320.1636. UV-LC: 100% UV purity at 254/214 nm; tR=4.67 minute over 7.75 minutes.
Quantity
35.3 mg
Type
reactant
Reaction Step One
Quantity
103 mg
Type
reactant
Reaction Step One
Name
Quantity
2061 μL
Type
solvent
Reaction Step One
Yield
31.3%

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